![molecular formula C23H24N2O4S2 B2409542 Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate CAS No. 932353-85-0](/img/structure/B2409542.png)

Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

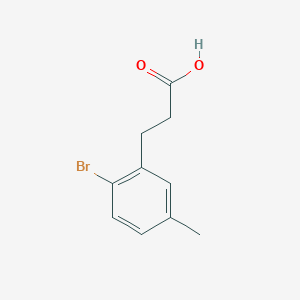

This compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom and four carbon atoms in a five-membered ring . It also contains a phenylpiperazine moiety, which is a common structural component in many pharmaceutical drugs . The sulfonyl group attached to the piperazine ring could potentially enhance the compound’s solubility and bioavailability .

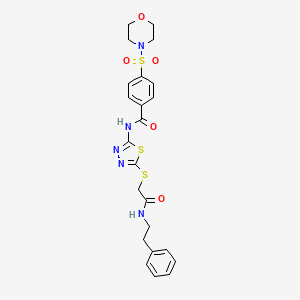

Molecular Structure Analysis

The molecular structure of this compound would likely show the thiophene ring connected to a phenylpiperazine moiety via a sulfonyl bridge. The ethyl ester group would be attached to the thiophene ring at the 2-position.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, aromatic rings, and heteroatoms would influence its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación

Synthesis Methods and Chemical Reactions

Catalysis and Synthesis of Heterocyclic Compounds : Thiophene derivatives have been used as catalysts and reactants in the synthesis of complex heterocyclic compounds. For instance, a study detailed the use of 4-(4′-Diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 NPs as a catalyst in the preparation of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, highlighting the efficiency and reusability of the catalyst in producing a wide range of products with excellent yields (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).

Antimicrobial and Antioxidant Activities : Another research explored the microwave-assisted synthesis of hybrid molecules containing thiophene and evaluated their biological activities, including antimicrobial, antilipase, and antiurease activities. This study indicates the potential of thiophene derivatives in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Materials Science and Polymer Research

Sulfonated Poly(thiophenylene) for Proton Conductivity : Research into poly(thiophenylenesulfonic acid) demonstrated the synthesis of a novel class of polyaromatic electrolyte with high sulfonic acid group content. This material showed good water affinity and excellent proton conductivity, suggesting its utility in fuel cell applications (Miyatake, Shouji, Yamamoto, & Tsuchida, 1997).

Nonlinear Optical Limiting : The design and synthesis of thiophene dyes for enhanced nonlinear optical limiting were explored, highlighting their potential in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-phenyl-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S2/c1-2-29-23(26)21-22(20(17-30-21)18-9-5-3-6-10-18)31(27,28)25-15-13-24(14-16-25)19-11-7-4-8-12-19/h3-12,17H,2,13-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONRYIVNOQOXSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2409459.png)

![[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea](/img/structure/B2409460.png)

![propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate](/img/structure/B2409461.png)

![2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2409467.png)

![3-chloro-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2409470.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2409472.png)

![2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile](/img/structure/B2409473.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2409479.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2409481.png)